molecular formula C20H23Cl2N3OS B2516657 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1219196-59-4

3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2516657
CAS No.: 1219196-59-4
M. Wt: 424.38
InChI Key: HNVWCBGAWGFEBH-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3OS and its molecular weight is 424.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Medicinal Applications

The chemical compound 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has been a subject of scientific research due to its structural complexity and potential medicinal applications. Research has focused on the synthesis, characterization, and exploration of its biological activities.

  • Synthesis and Anti-inflammatory Activity : A study on the synthesis and activity of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline derivatives, including benzamide compounds, highlighted their potential anti-inflammatory properties. The hydrochloride salts of certain compounds showed significant anti-inflammatory activity across a range of concentrations without adverse effects on myocardial function, suggesting potential therapeutic applications for similar structures (Lynch et al., 2006).

  • Corrosion Inhibition : Another area of application involves the use of benzothiazole derivatives as corrosion inhibitors. A study on the corrosion inhibiting effects of two benzothiazole derivatives against steel in acidic solutions demonstrated their high inhibition efficiencies. This research indicates potential industrial applications for this compound as a corrosion inhibitor, particularly in environments where steel is exposed to corrosive agents (Hu et al., 2016).

  • Antimicrobial Activity : The exploration of benzothiazole and benzimidazole-based heterocycles for their antimicrobial properties is another significant area of research. Novel compounds synthesized from benzothiazole derivatives have been screened for antibacterial and antifungal activities, revealing some compounds with promising inhibitory effects against various microbial strains. This suggests that derivatives of the compound could have potential applications in developing new antimicrobial agents (Abu‐Hashem et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides, thiazoles, and dimethylamino groups can all interact with various biological targets through mechanisms such as competitive inhibition, allosteric modulation, or covalent modification .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its specific biological activity, its pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted by the body), and the dose used. It’s important to note that all chemicals can be hazardous at certain doses or under certain conditions .

Future Directions

Future research on this compound could involve further elucidating its biological activity, optimizing its pharmacokinetic properties, and assessing its safety and efficacy in preclinical and clinical studies .

Properties

IUPAC Name

3-chloro-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS.ClH/c1-14-7-4-10-17-18(14)22-20(26-17)24(12-6-11-23(2)3)19(25)15-8-5-9-16(21)13-15;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVWCBGAWGFEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.